molecular formula C12H8FNO2 B595121 3-(4-Fluorophenyl)isonicotinic acid CAS No. 1214348-98-7

3-(4-Fluorophenyl)isonicotinic acid

Cat. No.: B595121
CAS No.: 1214348-98-7
M. Wt: 217.199
InChI Key: SAVPAPRZYFBSII-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)isonicotinic acid is an organic compound with the molecular formula C12H8FNO2. It is a derivative of isonicotinic acid, where a fluorophenyl group is attached to the third position of the isonicotinic acid structure.

Scientific Research Applications

3-(4-Fluorophenyl)isonicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

3-(4-Fluorophenyl)isonicotinic acid is a derivative of isoniazid , a frontline drug used in the treatment of tuberculosis . The primary targets of isoniazid and its derivatives are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . These organisms are responsible for causing tuberculosis, a major infectious disease affecting a large population worldwide .

Mode of Action

Isoniazid, and by extension, this compound, is a prodrug that must be activated by bacterial catalase . Once activated, it interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in cell wall synthesis inhibits the growth of the bacteria, leading to their eventual death .

Biochemical Pathways

The action of this compound affects the mycolic acid synthesis pathway in mycobacteria . Mycolic acids are long-chain fatty acids that are unique to the cell walls of mycobacteria and are essential for their survival and pathogenicity . By inhibiting the synthesis of these acids, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

The pharmacokinetics of isoniazid, the parent compound of this compound, involve its acetylation by N-acetyl transferase to N-acetylisoniazid . It is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system . The pharmacokinetics of this compound may be similar, but specific studies are needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of mycobacterial growth and the eventual death of the bacteria . This is achieved through the disruption of mycolic acid synthesis, which compromises the integrity of the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)isonicotinic acid typically involves the reaction of 4-fluorobenzaldehyde with isonicotinic acid under specific conditions. One common method includes the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction. The reaction mixture is often heated and refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Fluorophenyl)isonicotinic acid include:

Uniqueness

This compound is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(4-fluorophenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVPAPRZYFBSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673415
Record name 3-(4-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214348-98-7
Record name 3-(4-Fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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